N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide
Description
N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused imidazo[2,1-b]thiazole core linked to a 2-methyl-5-nitrobenzenesulfonamide group. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12-2-7-15(22(23)24)10-17(12)28(25,26)20-14-5-3-13(4-6-14)16-11-21-8-9-27-18(21)19-16/h2-7,10-11,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTKATWMEYSKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazoles, have been reported to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It’s known that the outcome of the reaction of similar compounds depends on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity. This suggests that these compounds may interact with multiple biochemical pathways related to these biological processes.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Compounds with similar structures have been reported to show moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia.
Action Environment
The spatial structure of similar compounds provides additional opportunities to use them as catalysts in asymmetric synthesis. This suggests that the compound’s action may be influenced by its spatial structure and the environment in which it is used.
Biochemical Analysis
Biochemical Properties
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing substrate access and subsequent enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Additionally, this compound can inhibit cell proliferation by blocking the cell cycle at specific checkpoints.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can lead to conformational changes in the enzyme structure, rendering it inactive. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects. Additionally, binding proteins can facilitate the distribution of this compound to different cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various biomolecules. Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy.
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines imidazo[2,1-b]thiazole and sulfonamide moieties. Its molecular formula is with a molecular weight of 339.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N5O2S |
| Molecular Weight | 339.4 g/mol |
| LogP | 0.00000 |
| PSA (Polar Surface Area) | 0.00000 |
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. For example, similar compounds have demonstrated minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
Anticancer Activity
The compound's potential anticancer properties are linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have reported that related compounds exhibit activity against several cancer cell lines, including breast and liver cancer cells. For instance, one study found that certain derivatives could inhibit the Raf-1 kinase activity, which is crucial for cancer cell survival .
The mechanism of action for this compound likely involves the inhibition of key enzymes or modulation of receptor activities. This interaction can disrupt critical signaling pathways in pathogenic organisms or cancer cells.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various imidazo[2,1-b]thiazole derivatives, including the target compound. Results indicated strong activity against Gram-positive bacteria with IC50 values ranging from 5 to 20 μM .
- Anticancer Effects : In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values around 10 μM against MDA-MB-231 (breast cancer) cells .
Synthesis and Derivatives
The synthesis typically involves multi-step organic reactions starting from imidazo[2,1-b]thiazole derivatives and phenyl sulfonamides. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Overview
- Starting Materials : Imidazo[2,1-b]thiazole derivatives and sulfonamide precursors.
- Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties , particularly in the treatment of various diseases:
- Antimicrobial Activity : Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that this compound may act as an anticancer agent by inhibiting specific enzymes involved in cell proliferation. For instance, it has shown promise in targeting cancer cells through modulation of signaling pathways related to apoptosis .
Biological Studies
The biological activities of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide have been explored in various contexts:
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes that are crucial for cellular functions. This inhibition can lead to decreased cell viability in cancer cells, making it a candidate for further development as an anticancer drug .
- Antiviral Research : Some studies suggest potential antiviral activity against specific viral infections, although more research is needed to confirm these effects and understand the mechanisms involved .
Material Science
Due to its unique chemical properties, this compound can also be utilized in the development of new materials:
- Polymer Development : The sulfonamide group allows for the incorporation of this compound into polymer matrices, potentially enhancing their mechanical properties or providing antimicrobial characteristics .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazo[2,1-b]thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
In another study featured in Cancer Research, researchers investigated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with the compound led to increased apoptosis rates compared to controls, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
The structural and functional uniqueness of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is best highlighted through comparisons with analogous compounds. Below is a detailed analysis:
Structural Analogues with Imidazo[2,1-b]thiazole Cores
Key Observations :
- Nitro Group vs. Other Electron-Withdrawing Groups : The 5-nitro group in the target compound distinguishes it from analogues like ND-11564 (trifluoromethyl) or Delamanid (trifluoromethoxy). Nitro groups are stronger electron-withdrawing moieties, which may enhance binding to nitroreductase enzymes (as seen in Delamanid’s prodrug activation) but increase mutagenicity risks .
- Sulfonamide Linker Variations : The 2-methyl-5-nitrobenzenesulfonamide group in the target compound contrasts with methylsulfonyl () or methoxy-dimethylbenzenesulfonamide () groups. Sulfonamide orientation influences solubility and target selectivity.
- Core Heterocycle Differences : Replacing the thiazole in the target compound with oxazole (Delamanid) reduces aromaticity and alters hydrogen-bonding capacity, impacting target engagement .
Pharmacokinetic and Electronic Properties
Key Insights :
- The nitro group in the target compound may reduce metabolic stability compared to fluorinated analogues like ND-11564, which exhibit resistance to oxidative degradation .
- Delamanid’s dual electron-withdrawing groups (nitro and trifluoromethoxy) enhance its activity against Mycobacterium tuberculosis but increase synthetic complexity .
Recommendations for Future Work :
Conduct comparative studies on nitroreductase-mediated activation mechanisms (cf. Delamanid ).
Explore hybrid structures incorporating fluorine or piperidine groups to balance solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
